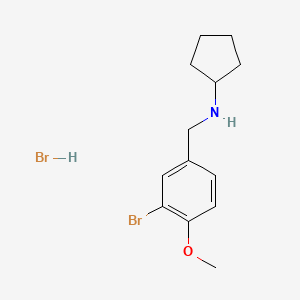

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide

Description

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide (CAS: 1609407-30-8) is a brominated and methoxylated benzylamine derivative with a cyclopentylamine moiety. Its molecular formula is C₁₃H₁₈BrNO·HBr (free base: C₁₃H₁₈BrNO, molar mass 284.19 g/mol) . The compound is characterized by a 3-bromo-4-methoxybenzyl group attached to a cyclopentanamine backbone, protonated as a hydrobromide salt. It is primarily utilized as a pharmaceutical intermediate in synthetic organic chemistry, medicinal chemistry, and biotechnology applications .

Key properties include:

- Analytical Methods: LCMS, GCMS, HPLC, NMR, FTIR, and elemental analysis ensure purity and structural verification .

- Applications: Intermediate for drug synthesis, agrochemicals, and dye production .

- Commercial Status: Discontinued in some catalogs (e.g., CymitQuimica), but high-purity batches remain available from suppliers like SynHet .

Properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.BrH/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11;/h6-8,11,15H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBPTYWVVMTNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCC2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-02-3 | |

| Record name | Benzenemethanamine, 3-bromo-N-cyclopentyl-4-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with cyclopentanamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include N-(3-hydroxy-4-methoxybenzyl)cyclopentanamine, N-(3-amino-4-methoxybenzyl)cyclopentanamine, and N-(3-mercapto-4-methoxybenzyl)cyclopentanamine.

Oxidation Reactions: Products include N-(3-bromo-4-formylbenzyl)cyclopentanamine.

Reduction Reactions: Products include N-(3-bromo-4-hydroxybenzyl)cyclopentanamine.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The cyclopentanamine moiety provides structural stability and enhances its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the benzyl ring or the amine backbone. Below is a comparative analysis:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Bromine vs.

- Ethoxy Substitution : The ethoxy group in the 3-ethoxy-4-methoxy analog increases hydrophobicity, which may enhance blood-brain barrier penetration in CNS drug candidates .

- Backbone Size : Cycloheptanamine analogs (e.g., CAS 1609408-84-5) exhibit enhanced conformational flexibility , possibly improving binding to larger enzyme active sites .

Pharmacological Implications

- Chloro Analogs : N-(4-chlorobenzyl)cyclopentanamine is explored in preclinical studies for its affinity to neurotransmitter transporters, though specific outcomes are unpublished .

Biological Activity

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopentanamine core substituted with a 3-bromo-4-methoxybenzyl group. The presence of both bromine and methoxy groups enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.

Molecular Formula: CHBrN\O

The mechanism of action involves the compound's interaction with specific molecular targets, primarily through receptor binding and enzyme inhibition. Key points include:

- Binding Affinity: The bromine and methoxy groups significantly influence the compound's binding affinity to various receptors, particularly those involved in neurotransmission and cellular signaling pathways .

- Hydrogen Bonding: The amine group can form hydrogen bonds, enhancing the compound's interaction with biological targets.

- Electrostatic Interactions: The overall charge distribution within the molecule allows for electrostatic interactions that further stabilize binding to target sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Receptor Interaction: Preliminary studies suggest that the compound may influence neurotransmitter receptors, potentially modulating neurochemical pathways involved in mood regulation and cognitive function.

- Anticancer Potential: Investigations into its anticancer properties are ongoing, with some studies suggesting that it may reverse drug resistance in certain cancer cell lines by affecting P-glycoprotein (P-gp) activity .

- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, which could have implications for treating diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study published in 2023 investigated the effects of this compound on drug-resistant cancer cell lines. The findings indicated that the compound significantly increased intracellular concentrations of chemotherapy agents like paclitaxel, suggesting that it could enhance the efficacy of existing treatments by overcoming multidrug resistance mechanisms .

Comparative Analysis

This compound shares structural similarities with other compounds such as N-(3-bromo-4-methoxybenzyl)cyclohexanamine and N-(3-bromo-4-methoxybenzyl)cycloheptanamine. However, its unique cyclopentanamine structure provides distinct chemical reactivity and biological properties not found in its analogs .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-bromo-4-methoxybenzyl)cyclohexanamine | Cyclohexane core | Higher stability but less reactivity |

| N-(3-bromo-4-methoxybenzyl)cycloheptanamine | Cycloheptane core | Enhanced binding interactions |

| This compound | Cyclopentanamine core | Optimal balance of stability and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.